molecular formula C14H18N2O3S B4668086 2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole

2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole

Cat. No. B4668086
M. Wt: 294.37 g/mol
InChI Key: WALPNDPKWKUTGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives typically involves multi-component reactions, employing various catalysts to facilitate the process. A relevant study showcases the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, highlighting the efficiency of imidazole-based catalysts in synthesizing heterocyclic compounds under green chemistry principles (Moosavi‐Zare et al., 2013). This approach may offer insights into synthesizing the targeted imidazole derivative, emphasizing the role of imidazole catalysts in organic synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is critical for their chemical behavior and interactions. A study on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate presents a detailed single-crystal X-ray diffraction analysis, revealing the significance of hydrogen bonding in the crystal packing of these compounds (Yeong et al., 2018). This analysis is pivotal for understanding the structural nuances that influence the chemical and physical properties of imidazole derivatives.

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, reflecting their rich chemical properties. For instance, the synthesis and antiprotozoal activity of novel benzimidazole derivatives underscore the reactivity of imidazole compounds towards synthesizing biologically active molecules (Pérez‐Villanueva et al., 2013). Such studies exemplify the broad chemical reactivity and potential applications of imidazole derivatives in medicinal chemistry.

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystallinity, are essential for their application and handling. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate's synthesis and characterization provide valuable data on these aspects, including spectroscopic and thermal analyses, which are crucial for understanding the behavior of these compounds under different conditions (Sathyanarayana & Poojary, 2021).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, such as acidity/basicity, reactivity with various reagents, and stability, define their utility in chemical syntheses and industrial applications. The preparation and use of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as an acidic ionic liquid highlight the innovative application of imidazole derivatives as catalysts in organic synthesis, demonstrating their versatile chemical properties (Sajjadifar et al., 2013).

properties

IUPAC Name

2-ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-4-11-6-7-12(19-3)13(10-11)20(17,18)16-9-8-15-14(16)5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALPNDPKWKUTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole
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2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole
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2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole
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2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole
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2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole
Reactant of Route 6
2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole

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